molecular formula C8H12BrN3S B13576383 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B13576383
M. Wt: 262.17 g/mol
InChI Key: YNTWXLPONZAFMI-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a bromomethylthiazole core linked to a piperazine ring, a privileged scaffold in medicinal chemistry. The reactive bromine substituent at the 5-position of the thiazole ring makes this compound an excellent intermediate for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships. In pharmaceutical research, this compound serves as a critical precursor for developing novel therapeutic agents. Piperazine-thiazole hybrids have demonstrated significant promise as anti-cancer agents, with recent studies showing they induce caspase-dependent apoptosis and upregulate apoptosis-related genes while downregulating the anti-apoptotic Bcl-2 gene . The structural motif is found in several FDA-approved drugs and experimental compounds targeting various cancers, including colorectal carcinoma (HCT-116), hepatoblastoma (HepG2), and breast cancer (MCF-7) cell lines . Beyond oncology applications, this building block is utilized in materials science, particularly in synthesizing poly(4-(p-alkoxystyryl)thiazole)s for solar cell applications . The molecular framework combines two pharmacologically significant elements: the thiazole moiety, known for its diverse biological activities and presence in clinically useful drugs, and the piperazine ring, which enhances solubility and bioavailability while contributing to target binding affinity. This compound is offered as a high-purity solid to ensure reproducible results in synthetic applications. Handle with appropriate safety precautions as it may cause serious eye damage and skin irritation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H12BrN3S

Molecular Weight

262.17 g/mol

IUPAC Name

5-bromo-4-methyl-2-piperazin-1-yl-1,3-thiazole

InChI

InChI=1S/C8H12BrN3S/c1-6-7(9)13-8(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3

InChI Key

YNTWXLPONZAFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine

General Synthetic Strategy

The synthesis of this compound typically involves two major steps:

  • Construction of the 5-bromo-4-methyl-1,3-thiazole core.
  • Subsequent nucleophilic substitution or coupling with piperazine to form the final compound.

The thiazole ring is commonly synthesized via cyclization reactions involving substituted thioureas or methylthioureas with α-haloketones or α-bromoketones. Bromination at the 5-position can be introduced either during ring formation or via post-synthetic halogenation.

Detailed Synthetic Routes

Thiazole Core Formation
  • Starting Materials: 1-methylthiourea or methylthiourea derivatives are reacted with α-bromoketones (such as bromoacetone or bromopropanone derivatives) to form 5-methylthiazoles.
  • Cyclization Conditions: Typically carried out in ethanol or methanol under reflux or room temperature, sometimes with base catalysis.
  • Bromination: The 5-position bromine substituent can be introduced by treating the thiazole intermediate with N-bromosuccinimide (NBS) in acetic acid at elevated temperatures (e.g., 60 °C for 3 hours), yielding 5-bromo-4-methylthiazole derivatives with moderate to good yields (~56%).
Coupling with Piperazine
  • Nucleophilic Substitution: The 2-position of the thiazole ring bearing a good leaving group (such as a halogen or carbamate derivative) undergoes nucleophilic substitution with piperazine under basic conditions.
  • Typical Conditions: Reaction in tetrahydrofuran (THF) or dichloromethane (CH2Cl2) with triethylamine as base, sometimes assisted by microwave irradiation at mild temperatures (around 60 °C) for 1–2 hours to enhance reaction rates and yields.
  • Deprotection and Purification: If protecting groups are used on piperazine, trifluoroacetic acid (TFA) treatment at room temperature for 1.5–2 hours is applied for deprotection. Purification is achieved by solid-phase extraction (SCX columns) and reverse-phase chromatography to isolate the pure compound.

Experimental Data and Research Outcomes

Representative Experimental Procedure

Step Reagents & Conditions Outcome / Notes
1. Cyclization 1-methylthiourea + α-bromoketone, EtOH, reflux or RT Formation of 4-methyl-5-H-thiazole intermediate
2. Bromination N-bromosuccinimide (NBS), AcOH, 60 °C, 3 h Introduction of bromine at 5-position, yield ~56%
3. Coupling 5-bromo-4-methylthiazole derivative + piperazine, THF, triethylamine, microwave 60 °C, 1.5 h Formation of this compound
4. Deprotection TFA, CH2Cl2, RT, 1.5 h Removal of protecting groups (if any)
5. Purification SCX solid phase extraction, reverse phase chromatography Pure compound isolated

Spectroscopic and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR typically shows signals corresponding to methyl groups at ~2.2 ppm (singlet), piperazine methylene protons as multiplets in the 2.5–3.8 ppm range, and aromatic thiazole protons if present.
    • ^13C NMR confirms the thiazole carbons and piperazine carbons consistent with the substitution pattern.
  • Mass Spectrometry (MS):

    • LCMS shows molecular ion peaks corresponding to the protonated molecular ion [M+H]^+ at m/z 262, consistent with the molecular formula C8H13BrN4S (Molecular Weight: 262.17 g/mol).
  • Purity and Yield:

    • Reported yields vary depending on specific synthetic conditions but generally range from moderate (40%) to good (70%) for the bromination and coupling steps.
    • Purity is confirmed by reverse-phase HPLC, typically exceeding 95% after purification.

Summary Table of Key Synthetic Parameters

Parameter Typical Value / Condition Reference
Starting thiourea 1-methylthiourea
α-Bromoketone Bromoacetone or analogs
Bromination reagent N-bromosuccinimide (NBS)
Bromination solvent Acetic acid
Bromination temperature 60 °C
Coupling solvent Tetrahydrofuran (THF) or dichloromethane
Base for coupling Triethylamine
Coupling temperature 60 °C (microwave-assisted)
Deprotection reagent Trifluoroacetic acid (TFA)
Purification methods SCX solid phase extraction, reverse-phase chromatography
Molecular weight 262.17 g/mol

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The bromine atom at position 5 of the thiazole ring is a primary site for nucleophilic substitution. This reactivity is leveraged in synthetic modifications:

Example Reactions:

Reagent/ConditionsProductApplication/NotesSource
Amines (e.g., piperazine)Substituted amino-thiazolesUsed in initial synthesis of the compound
Sodium methoxide (MeONa)5-Methoxy-4-methylthiazole derivativeMethoxylation for solubility enhancement
Thiols (e.g., benzyl mercaptan)Thioether derivativesPotential antimicrobial agents

The reaction typically proceeds in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, expanding structural diversity:

Reported Couplings:

Reaction TypeReagents/ConditionsProduct ExampleSource
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, baseBiaryl-thiazole hybrids
Buchwald-HartwigAryl halides, Pd catalyst, ligandN-Aryl piperazine derivatives

For instance, Suzuki coupling with 4-methoxyphenylboronic acid generates biaryl derivatives, which are explored for anticonvulsant activity .

Functionalization of the Piperazine Moiety

The piperazine ring undergoes alkylation, acylation, or sulfonylation at its nitrogen atoms:

Key Transformations:

Reaction TypeReagents/ConditionsProduct ApplicationSource
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated analogs for SAR studies
AcylationAcetyl chloride, Et₃N, CH₂Cl₂Acetamide derivatives
SulfonylationTosyl chloride, pyridineSulfonamides with enhanced bioavailability

These modifications are critical in medicinal chemistry to optimize pharmacokinetic properties .

Oxidation and Reduction Reactions

The thiazole ring’s electron-rich system allows redox transformations:

Oxidation:

  • Using H₂O₂ or KMnO₄ oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties .

Reduction:

  • LiAlH₄ reduces the thiazole ring to a thiazolidine, though this is less common for brominated derivatives .

Heterocycle Formation

The compound serves as a precursor in cyclization reactions:

Example:

  • Reaction with hydrazine derivatives forms thiazolo[3,2-b] triazoles, evaluated for anticancer activity .

Stability and Degradation

Under acidic or basic conditions:

  • Acidic Hydrolysis: Cleavage of the piperazine-thiazole bond occurs at pH < 3, yielding 5-bromo-4-methylthiazole and piperazine fragments.

  • Photodegradation: UV exposure induces debromination, forming 4-methylthiazole derivatives .

Biological Activity-Driven Modifications

Research highlights structure-activity relationship (SAR) optimizations:

  • Antimicrobial Activity: Introduction of electron-withdrawing groups (e.g., Cl, NO₂) at the thiazole ring enhances potency .

  • Anticancer Potential: Hybrids with pyridine or imidazole rings show selective cytotoxicity (IC₅₀ = 10–30 µM) .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine-Thiazole Derivatives

Substituent Effects on the Thiazole Core

  • 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine (): Structure: Features a fluorophenyl group at position 4 of the thiazole ring instead of bromine and methyl groups. Impact: The fluorophenyl group enhances aromatic stacking interactions and metabolic stability compared to bromine. Applications: Fluorinated analogs are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
  • 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine ():

    • Structure: Substituted with an ethyl group at position 5 of the thiazole.
    • Impact: The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
    • Applications: Such derivatives are studied for antibacterial activity, where lipophilicity correlates with efficacy against Gram-positive pathogens .

Piperazine Ring Modifications

  • 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine (): Structure: Piperazine is substituted with a methylenedioxybenzyl group and a pyrimidine ring. Applications: Such hybrids are explored for antipsychotic or anticancer activity due to dual targeting .
  • 1-(4-Chlorobenzhydryl)piperazine derivatives ():

    • Structure: Piperazine linked to a chlorobenzhydryl group.
    • Impact: The chlorobenzhydryl moiety improves cytotoxicity by intercalating into DNA or disrupting enzyme function.
    • Applications: Demonstrated potent activity against liver (HEPG2 IC₅₀: 1.2–3.5 µM) and breast (MCF7 IC₅₀: 2.8–4.1 µM) cancer cell lines .

Anticancer Activity

  • 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine (Inferred):
    • Bromine and methyl groups may enhance DNA alkylation or topoisomerase inhibition, similar to brominated thiadiazole derivatives (e.g., compound 6h in showed moderate cytotoxicity with IC₅₀ values of 8–12 µM against colon cancer cells) .
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine ():
    • Chlorobenzhydryl derivatives exhibited IC₅₀ values <5 µM against multiple cancer lines, attributed to apoptosis induction via mitochondrial pathway disruption .

Antibacterial Activity

  • Piperazine-thiazole hybrids ():
    • Derivatives with bulky aryl substituents (e.g., nitro or fluoro groups) displayed MIC values of 2–8 µg/mL against Staphylococcus aureus. The bromo-methyl group in the target compound may similarly disrupt bacterial membrane integrity .

Enzyme Inhibition

  • GAX ():
    • A thiazole-piperazine urea derivative inhibited bacterial phenylalanyl-tRNA synthetase (PheRS) with IC₅₀ = 15 nM. The bromo-methyl group in the target compound could mimic this interaction by occupying hydrophobic pockets in enzyme active sites .

Comparative Reactivity

  • Bromine at position 5 of the thiazole (target compound) increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.
  • Methyl at position 4 reduces ring strain, enhancing stability during synthesis .

Structure-Activity Relationship (SAR) Trends

Structural Feature Biological Impact Example (Evidence ID)
Bromine at thiazole C5 Enhances DNA intercalation and enzyme inhibition Target compound (Inferred from )
Methyl at thiazole C4 Improves metabolic stability and reduces cytotoxicity off-target effects Target compound
Fluorophenyl substitution Increases CNS penetration and receptor binding
Chlorobenzhydryl substitution Boosts anticancer activity via mitochondrial apoptosis
Pyrimidine-piperazine hybrids Enables dual targeting (e.g., kinase and receptor inhibition)

Biological Activity

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H14BrN3SC_{11}H_{14}BrN_{3}S, with a molecular weight of approximately 349.26 g/mol. It consists of a piperazine ring substituted with a thiazole moiety that includes a bromine atom. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The thiazole ring can modulate the activity of enzymes by acting as an inhibitor or substrate.
  • Receptor Binding : The compound may interact with specific receptors, altering their signaling pathways.
  • Membrane Permeability : The piperazine moiety enhances the compound's ability to cross biological membranes, increasing bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays moderate to good antibacterial activity against various pathogens.

Case Studies

  • Antimicrobial Screening : A study synthesized several thiazole-piperazine derivatives, including this compound, and evaluated their antimicrobial effects. Most compounds exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated an inhibition zone diameter comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the thiazole ring in enhancing antimicrobial potency. The presence of electronegative groups like bromine was found to be essential for increased antibacterial activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-(4-bromothiazol-2-yl)piperazineSimilar piperazine structure; different thiazole positionExhibits different biological activities due to structural variation
Tert-butyl 4-(5-bromo-pyridin-2-yl)piperazineContains a pyridine instead of thiazoleExplored for diverse pharmacological properties
Tert-butyl 4-(5-bromo-thiazol-2-carboxamide)Thiazole with carboxamide groupPotential for enhanced solubility and bioactivity

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine, and how can reaction yields be improved?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 1-(2-fluorobenzyl)piperazine, propargyl bromide is added to a solution of the precursor in DMF with K₂CO₃ as a base, followed by stirring at room temperature for 6–7 hours . To improve yields:

  • Use anhydrous conditions and inert atmospheres to minimize side reactions.
  • Optimize stoichiometry (e.g., slight excess of alkylating agents like propargyl bromide).
  • Purify via column chromatography (silica gel, hexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thiazole protons at δ 6.5–7.5 ppm) and carbon signals for bromine and methyl substituents .
  • IR Spectroscopy : Confirm functional groups (e.g., C-Br stretch ~560 cm⁻¹, N-H stretches in piperazine).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary toxicity assessments should be conducted for novel piperazine derivatives?

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MDA-MB-231) to evaluate IC₅₀ values .
  • Acute toxicity studies in rodent models, monitoring weight loss, organ damage, and mortality rates.
  • Note: Modifications like beta-cyclodextran inclusion may reduce toxicity but also lower bioactivity, requiring balanced design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

  • Substituent Analysis : Replace the 5-bromo group with electron-withdrawing/-donating groups (e.g., CF₃, OCH₃) to modulate electron density and binding affinity .
  • Positional Effects : Methyl groups at the 4-position of the thiazole ring enhance steric fit in hydrophobic pockets of target proteins .
  • Docking Studies : Use tools like AutoDock to predict interactions with receptors (e.g., tyrosine kinases) and validate with in vitro assays .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

  • Validation via Mutagenesis : If docking suggests a salt bridge (e.g., between piperazine and E167 in PLpro), test alanine mutants to confirm interaction loss .
  • Pharmacophore Refinement : Adjust QSAR models using datasets with diverse substituents to account for steric/electronic mismatches .
  • Metabolic Stability Assays : Assess if poor activity stems from rapid degradation (e.g., cytochrome P450 metabolism) .

Q. How can reaction conditions be adjusted to mitigate low yields in piperazine alkylation steps?

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of piperazine .
  • Temperature Control : Higher temperatures (40–60°C) may accelerate reactions but risk decomposition; monitor via TLC .

Q. What role does the 5-bromo substituent play in the compound’s reactivity and stability?

  • Electrophilic Reactivity : Bromine enhances susceptibility to cross-coupling (e.g., Suzuki-Miyaura) for functionalization .
  • Steric Effects : Bulky bromine may hinder rotational freedom, stabilizing bioactive conformations .
  • Photodegradation : Assess UV stability via accelerated aging studies under light exposure .

Methodological Considerations

Q. How to design experiments analyzing substituent effects on piperazine bioactivity?

  • Library Synthesis : Prepare analogs with systematic variations (e.g., halogens, alkyl groups) at the 4- and 5-positions of the thiazole ring .
  • Dose-Response Curves : Compare IC₅₀ values across analogs to identify critical substituents .
  • Computational Pairing : Overlay docking results with experimental data to refine predictive models .

Q. What safety protocols are essential when handling brominated piperazine derivatives?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMF, brominated intermediates) .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. How to validate the purity of synthesized this compound?

  • HPLC : Use C18 columns with acetonitrile/water gradients; target >95% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .
  • Melting Point : Compare with literature values (if available) to confirm crystallinity .

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